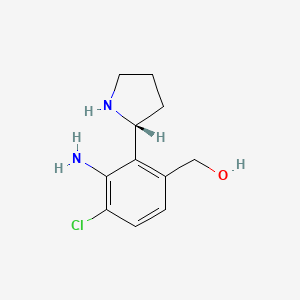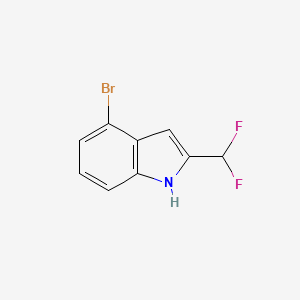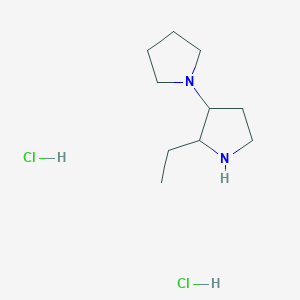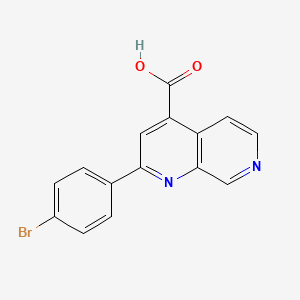![molecular formula C17H13FN4OS B12961120 3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines the indole nucleus with a triazino ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The triazino ring is then introduced through a series of reactions involving thiolation and cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the triazino ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Its potential therapeutic applications include treatments for viral infections, cancer, and bacterial infections.
Mechanism of Action
The mechanism of action of 3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation. The triazino ring can enhance its binding affinity and selectivity for these targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds to 3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole include other indole derivatives with triazino rings. These compounds share similar biological activities but may differ in their potency and selectivity. Examples include:
- 3-(3-Butenylthio)-5H-[1,2,4]triazino[5,6-b]indole
- 3-Prenylthio-5H-[1,2,4]triazino[5,6-b]indole
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13FN4OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[2-(2-fluorophenoxy)ethylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C17H13FN4OS/c18-12-6-2-4-8-14(12)23-9-10-24-17-20-16-15(21-22-17)11-5-1-3-7-13(11)19-16/h1-8H,9-10H2,(H,19,20,22) |
InChI Key |
ZAOSXIIJBIFDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCCOC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


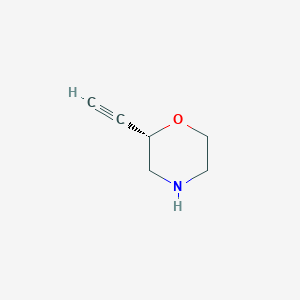
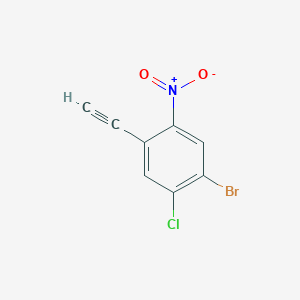
![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
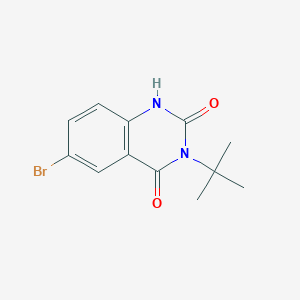
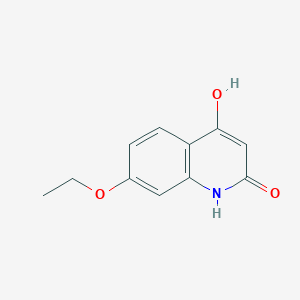
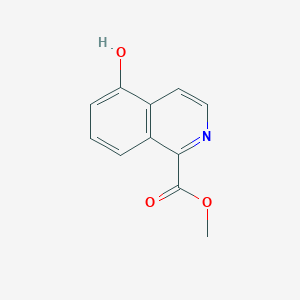
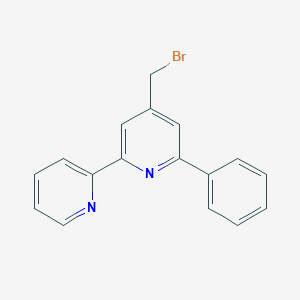
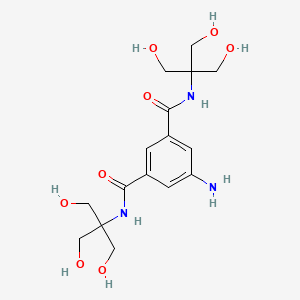
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
